

# Bismuth as a Lead-Free Solder Alternative: A Comparative Performance Guide

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In the quest for reliable and environmentally friendly lead-free solder alternatives, **bismuth** (Bi) has emerged as a promising alloying element. Its unique properties, such as a low melting point and the ability to enhance mechanical strength, have garnered significant attention from researchers and electronics manufacturers. This guide provides an objective comparison of the performance of **bismuth**-containing solders with traditional lead-free solders, primarily Tin-Silver-Copper (SAC) alloys, supported by experimental data.

### **Comparative Performance Data**

The addition of **bismuth** to lead-free solder alloys has a notable impact on their mechanical and thermal properties. The following tables summarize key performance metrics from various studies, offering a quantitative comparison between **bismuth**-containing solders and SAC alloys.

Table 1: Mechanical Properties of **Bismuth**-Containing Solders vs. SAC305



Solder Alloy	Tensile Strength (MPa)	Hardness (HV)	Elongation (%)	Reference
SAC305	35.7	12.6 - 14	24.6	[1][2][3]
SAC-3Bi	-	-	-	[4]
SAC-6Bi	-	-	-	[4]
Sn-0.6Ag-0.7Cu- 3Bi	-	~18	-	[2]
Sn-0.6Ag-0.7Cu- 6Bi	-	~22	-	[2]
REL61 (Bi- containing)	-	26	-	[1]
REL22 (Bi- containing)	-	29	-	[1]
SAC305 + 2 wt.% Bi	55.3	20.8	16.1	[3]

Note: "-" indicates data not available in the cited sources. The mechanical properties can vary based on testing conditions and sample preparation.

Table 2: Thermal Fatigue Reliability of Bismuth-Containing Solders



Solder Alloy	Test Vehicle	Thermal Cycling Profile (°C)	Characteristic Lifetime (Cycles)	Reference
Sn-3.0Ag-0.5Cu (SAC305)	84CTBGA	0/100	~3,000	[5]
Sn-3.0Ag-0.8Cu- 3.0Bi	84CTBGA	0/100	~18,000	[5]
Sn-2.3Ag-0.5Cu- 6.0Bi	84CTBGA	0/100	~20,447	[5]
Sn-2.3Ag-0.5Cu- 6.0Bi	84CTBGA	-55/125	3,584	[5]
BiSnAg	-	-25 to 75	>7,000	[6]

Note: BGA stands for Ball Grid Array. Characteristic lifetime (Eta,  $\eta$ ) is a parameter from Weibull analysis representing the time at which 63.2% of the samples have failed.

Table 3: Wetting Properties of Bismuth-Containing Solders

Solder Alloy	Substrate	Wetting Angle (°)	Wetting Time (s)	Reference
Sn-Bi	Amorphous Co-P	~20	-	[7]
SAC305	Amorphous Co-P	<10	-	[7]
Sn-2Ag-0.5Cu- 1Bi	Cu	35.34 (at 310°C)	-	[8]
SAC0607-3Bi	-	-	Decreased with Bi addition	[2]

Note: A lower wetting angle and shorter wetting time generally indicate better wettability.

### **Experimental Protocols**



The data presented above is derived from rigorous experimental testing. Below are detailed methodologies for key experiments used to validate the performance of **bismuth**-containing solders.

- 1. Thermal Cycling Test
- Objective: To evaluate the thermo-mechanical fatigue resistance of solder joints under repeated temperature fluctuations.
- Methodology:
  - Test Vehicle Preparation: Solder alloys are used to mount components, such as Chip Array Ball Grid Arrays (CABGA) or Thin Core BGAs (CTBGA), onto printed circuit boards (PCBs).[9][10] These test vehicles often feature daisy-chained connections to allow for insitu monitoring of electrical continuity.
  - Thermal Cycling: The assembled test vehicles are placed in a thermal cycling chamber.
    The temperature is ramped up and down between specified extremes (e.g., 0°C and 100°C, or -40°C and 125°C) for a set number of cycles.[5][9]
  - Failure Monitoring: Solder joint failure is typically detected by monitoring the electrical resistance of the daisy chain. A significant increase in resistance or an open circuit indicates a failed joint.[11][12]
  - Data Analysis: The number of cycles to failure for each joint is recorded. The data is often analyzed using Weibull statistics to determine the characteristic lifetime (η) and failure distribution.[5][9]
  - Microstructural Analysis: After cycling, failed joints are often cross-sectioned and examined using Scanning Electron Microscopy (SEM) to investigate crack propagation and microstructural changes.[5]
- 2. Mechanical Strength Testing (Shear Test)
- Objective: To determine the mechanical strength of the solder joint.
- Methodology:

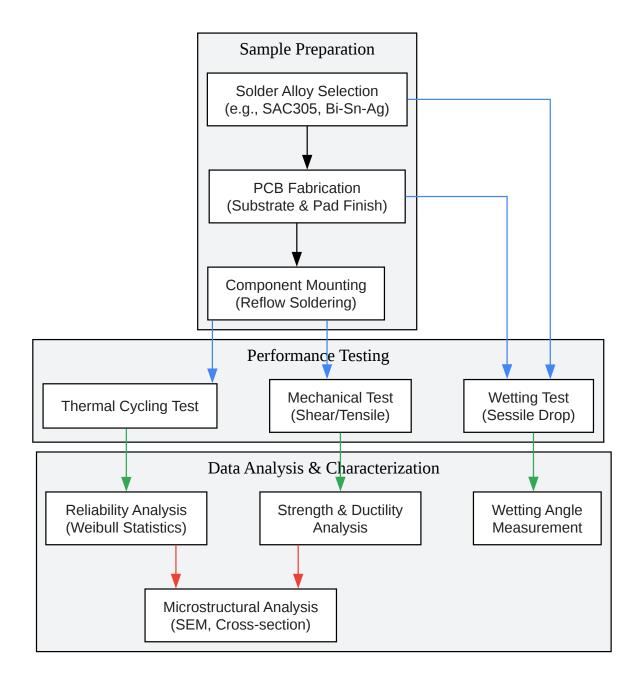


- Sample Preparation: Solder joints are created on a test board.[4] For some tests, the boards are aged at elevated temperatures (e.g., 150°C) to simulate long-term service conditions.[4]
- Shear Testing: A shear tool is used to apply a lateral force to the solder ball or component at a controlled strain rate.[4][12] The force required to shear the joint is recorded.
- Data Analysis: The ultimate shear strength (USS) is calculated from the peak force measured during the test.[4] The fracture surfaces are often analyzed to determine the failure mode (ductile or brittle).[3]
- 3. Wetting Performance Evaluation (Sessile Drop Test)
- Objective: To quantify the wettability of a molten solder alloy on a specific substrate.
- Methodology:
  - Substrate Preparation: A clean, flat substrate material (e.g., copper, Co-P film) is prepared.
    [7][8]
  - Solder Deposition: A small, known volume of solder paste or a solder sphere is placed on the substrate.
  - Heating: The assembly is heated in a controlled atmosphere (e.g., argon) to a temperature above the solder's melting point.[8]
  - Image Capture: A high-resolution camera captures the profile of the molten solder droplet on the substrate.
  - Contact Angle Measurement: The angle formed at the interface between the molten solder and the substrate is measured from the captured image. This is the wetting angle.[7][8] A smaller angle indicates better wetting.

## Visualizing Experimental Workflows and Performance Relationships



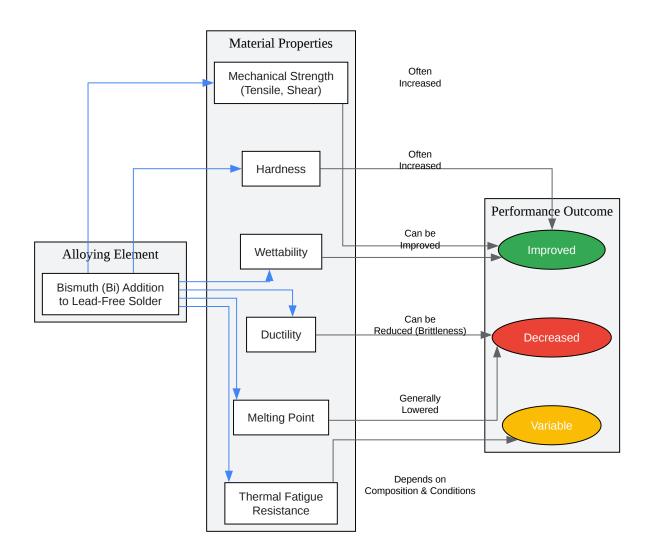
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.



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Experimental Workflow for Solder Performance Validation





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Impact of **Bismuth** Addition on Solder Performance

### Conclusion



The addition of **bismuth** to lead-free solders presents a compelling option for enhancing certain performance characteristics. Experimental evidence consistently shows that **bismuth** can increase the mechanical strength and hardness of solder joints.[1][2][3][4] Furthermore, it can lower the melting temperature, which is advantageous for reducing thermal stress on electronic components during assembly.[2][6][13][14] The effect of **bismuth** on thermal fatigue reliability is more complex and appears to be highly dependent on the specific alloy composition and the severity of the thermal cycling profile.[5] While some Bi-containing alloys show significantly improved thermal fatigue life compared to SAC305, high concentrations of **bismuth** can sometimes lead to reduced performance under harsh conditions.[5] A potential trade-off with the addition of **bismuth** is a decrease in ductility, which can lead to increased brittleness.[3] The wetting properties of **bismuth**-containing solders can also be improved, although this is dependent on the substrate material.[2][7][8]

For researchers and drug development professionals utilizing sensitive electronic equipment, understanding the reliability of solder joints is crucial. **Bismuth**-containing solders offer a viable lead-free alternative with the potential for superior performance in specific applications. However, careful consideration of the trade-offs, particularly the potential for reduced ductility and variable thermal fatigue performance, is essential for selecting the optimal solder alloy for a given application.

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